

A Comparative Analysis of Onilcamotide and PROSTVAC for Prostate Cancer Immunotherapy

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Compound of Interest

Compound Name: *Onilcamotide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct immunotherapeutic agents for prostate cancer: **Onilcamotide** and PROSTVAC. While both aimed to harness the patient's immune system to combat prostate cancer, their underlying mechanisms, clinical development paths, and ultimate outcomes have been markedly different. This document synthesizes available experimental data to offer an objective comparison for research and development professionals.

At a Glance: Key Differences

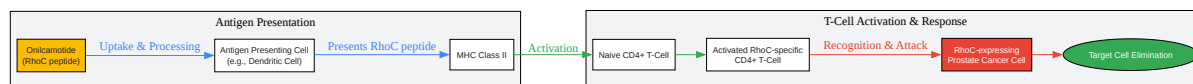
Feature	Onilcamotide (RV001)	PROSTVAC (Rilimogene Galvacirepvec/Glafolivec)
Target Antigen	RhoC (Ras homolog gene family, member C)	PSA (Prostate-Specific Antigen)
Therapeutic Approach	Peptide Vaccine	Viral Vector-Based Vaccine
Mechanism of Action	Stimulates a T-cell response against RhoC-expressing cancer cells, primarily targeting metastatic potential.	Induces a T-cell response against PSA-expressing prostate cancer cells using a prime-boost strategy with poxvirus vectors encoding PSA and co-stimulatory molecules (TRICOM).
Key Clinical Trial	Phase IIb BRaVac (NCT04114825)	Phase II (NCT00078585), Phase III PROSPECT (NCT01322490)
Clinical Outcome	Failed to meet primary endpoint of preventing disease progression.	Showed promising overall survival benefit in Phase II, but failed to meet the primary endpoint of overall survival in the larger Phase III trial.
Development Status	Development halted after Phase IIb failure.	Further development as a monotherapy is unlikely; being explored in combination therapies.

Mechanism of Action

Onilcamotide: Targeting Metastatic Spread

Onilcamotide is a peptide vaccine designed to induce an immune response against RhoC, a protein overexpressed in metastatic cancer cells and associated with their migratory and invasive capabilities. The proposed mechanism involves the subcutaneous injection of the **Onilcamotide** peptide, which is then taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs process the peptide and present it to T-cells, initiating an adaptive

immune response specifically targeting RhoC-expressing cancer cells, with the aim of eliminating cells with metastatic potential.[1] Preclinical data suggested that **Onilcamotide's** activity is predominantly driven by CD4+ T-cells, which require antigen presentation via MHC-II receptors.[2]



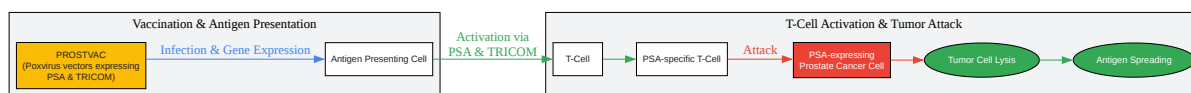
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Onilcamotide's proposed mechanism of action.

PROSTVAC: A Viral Vector Approach to PSA

PROSTVAC is a more complex immunotherapy utilizing a heterologous prime-boost strategy with two different poxvirus vectors. The "prime" dose uses a recombinant vaccinia virus, and subsequent "boost" doses employ a recombinant fowlpox virus. Both viral vectors are engineered to express the tumor-associated antigen, prostate-specific antigen (PSA), along with a triad of co-stimulatory molecules known as TRICOM (B7.1, ICAM-1, and LFA-3).

The injection of these vectors is intended to mimic a viral infection, triggering a robust immune response. The co-expression of PSA and TRICOM on the viral vectors is designed to enhance the activation of T-cells specifically targeting PSA-expressing prostate cancer cells. This leads to the destruction of tumor cells and the release of additional tumor-associated antigens, a phenomenon known as "antigen spreading," which can broaden the anti-tumor immune response.



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PROSTVAC's proposed mechanism of action.

Clinical Trial Data

Onilcamotide: Phase IIb BRaVac Trial

The BRaVac trial was a randomized, double-blind, placebo-controlled Phase IIb study designed to evaluate the efficacy of **Onilcamotide** in patients with biochemical recurrence of prostate cancer following curative-intent therapy.^{[1][3]} The primary endpoint was the prevention of disease progression, defined as a doubling of PSA levels, clinical recurrence, or death.^{[3][4]}

Unfortunately, the trial failed to meet its primary endpoint, showing no statistically significant difference between the **Onilcamotide** and placebo arms in preventing disease progression.^{[1][3][4]} While the treatment was reported to be safe and well-tolerated with no unexpected adverse events, the lack of efficacy led to the discontinuation of its development.^{[3][4]}

Table 1: **Onilcamotide** Phase IIb BRaVac Trial (NCT04114825) - Key Efficacy and Safety Outcomes

Endpoint	Onilcamotide	Placebo	Outcome
Primary Efficacy Endpoint			
Prevention of Disease Progression	Not Reported	Not Reported	Failed to show superiority over placebo[1][3][4]
Safety			
Adverse Events	Not specified	Not specified	No unexpected adverse events reported[3][4]

PROSTVAC: From Phase II Promise to Phase III Disappointment

PROSTVAC's clinical journey has been more extensive, with initial promising results from a Phase II trial that were not replicated in a larger Phase III study.

Phase II Trial (NCT00078585)

A randomized, controlled Phase II trial in men with minimally symptomatic, metastatic castration-resistant prostate cancer (mCRPC) showed a significant improvement in overall survival (OS) for patients treated with PROSTVAC compared to placebo.[5]

Table 2: PROSTVAC Phase II Trial - Key Efficacy Outcomes

Endpoint	PROSTVAC (n=82)	Placebo (n=40)	Hazard Ratio (95% CI)	p-value
Median Overall Survival	25.1 months	16.6 months	0.56 (0.37 - 0.85)	0.0061[5]
Progression-Free Survival	3.8 months	3.7 months	0.884 (0.568 - 1.375)	0.60[5]

Phase III PROSPECT Trial (NCT01322490)

The pivotal Phase III PROSPECT trial was a large, international, randomized, double-blind, placebo-controlled study in a similar patient population of asymptomatic or minimally symptomatic mCRPC.^{[6][7]} The trial had three arms: PROSTVAC alone, PROSTVAC with GM-CSF, and a placebo control.^{[6][7]}

Despite the promising Phase II results, the PROSPECT trial was stopped for futility at a planned interim analysis as it failed to demonstrate a statistically significant improvement in the primary endpoint of overall survival for either of the PROSTVAC arms compared to placebo.^{[6][8][9][10]}

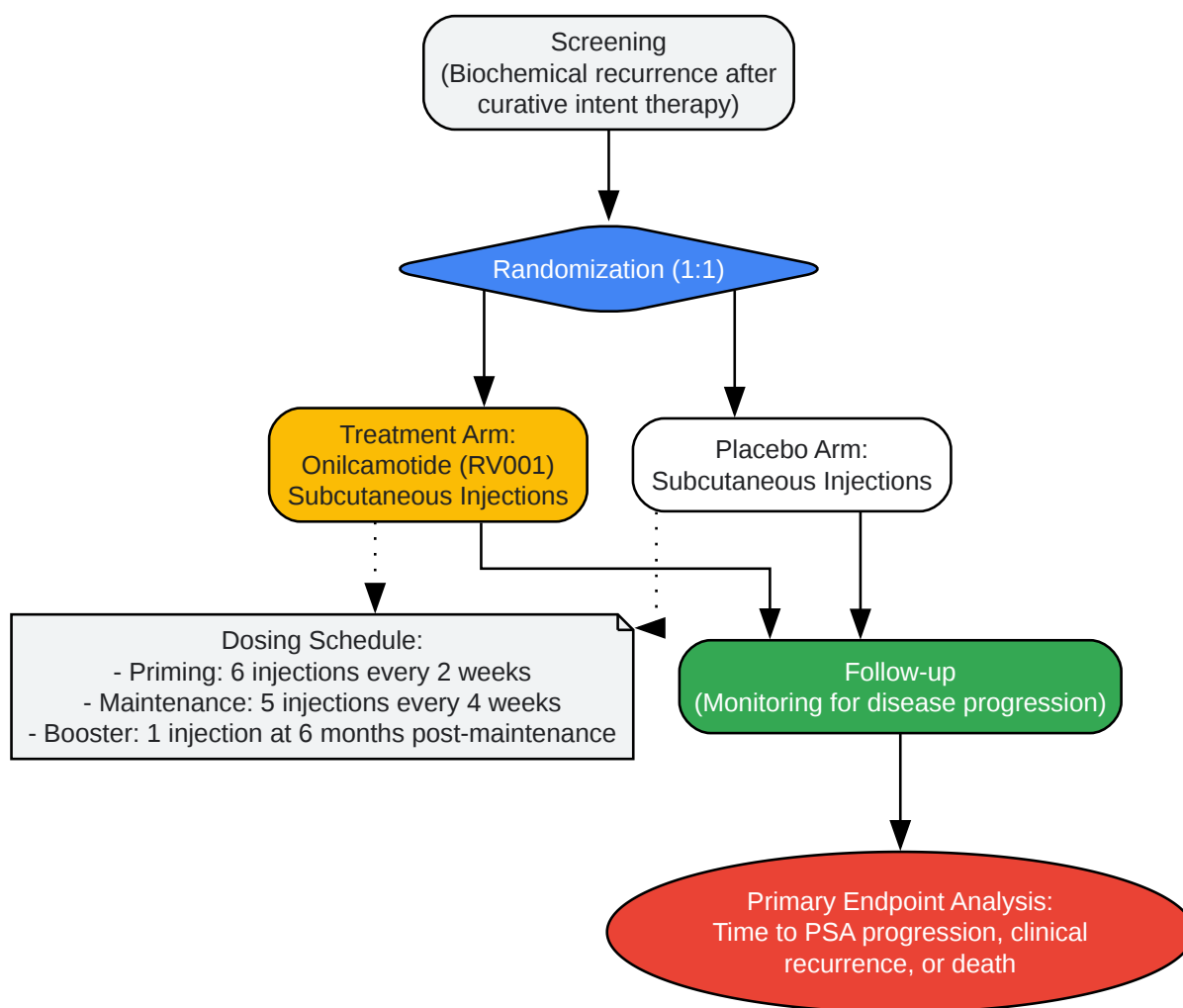
Table 3: PROSTVAC Phase III PROSPECT Trial - Key Efficacy and Safety Outcomes

Endpoint	PROSTVAC (Arm V, n=432)	PROSTVAC + GM-CSF (Arm VG, n=432)	Placebo (Arm P, n=433)
Primary Efficacy Endpoint			
Median Overall Survival	34.4 months	33.2 months	34.3 months
Hazard Ratio vs. Placebo (95% CI)	1.01 (0.84 - 1.20)	1.02 (0.86 - 1.22)	-
p-value vs. Placebo	0.47 ^{[8][9]}	0.59 ^{[8][9]}	-
Safety			
Most Common Adverse Events	Injection site reactions (62-72%), Fatigue (21-24%) ^{[6][9][10]}	Injection site reactions (62-72%), Fatigue (21-24%) ^{[6][9][10]}	Injection site reactions, Fatigue
Serious Treatment-Related Events	<1% ^{[6][9]}	<1% ^{[6][9]}	<1% ^{[6][9]}

Experimental Protocols

Onilcamotide BRaVac Trial Workflow

The BRaVac trial followed a structured protocol for patient enrollment, treatment, and follow-up.

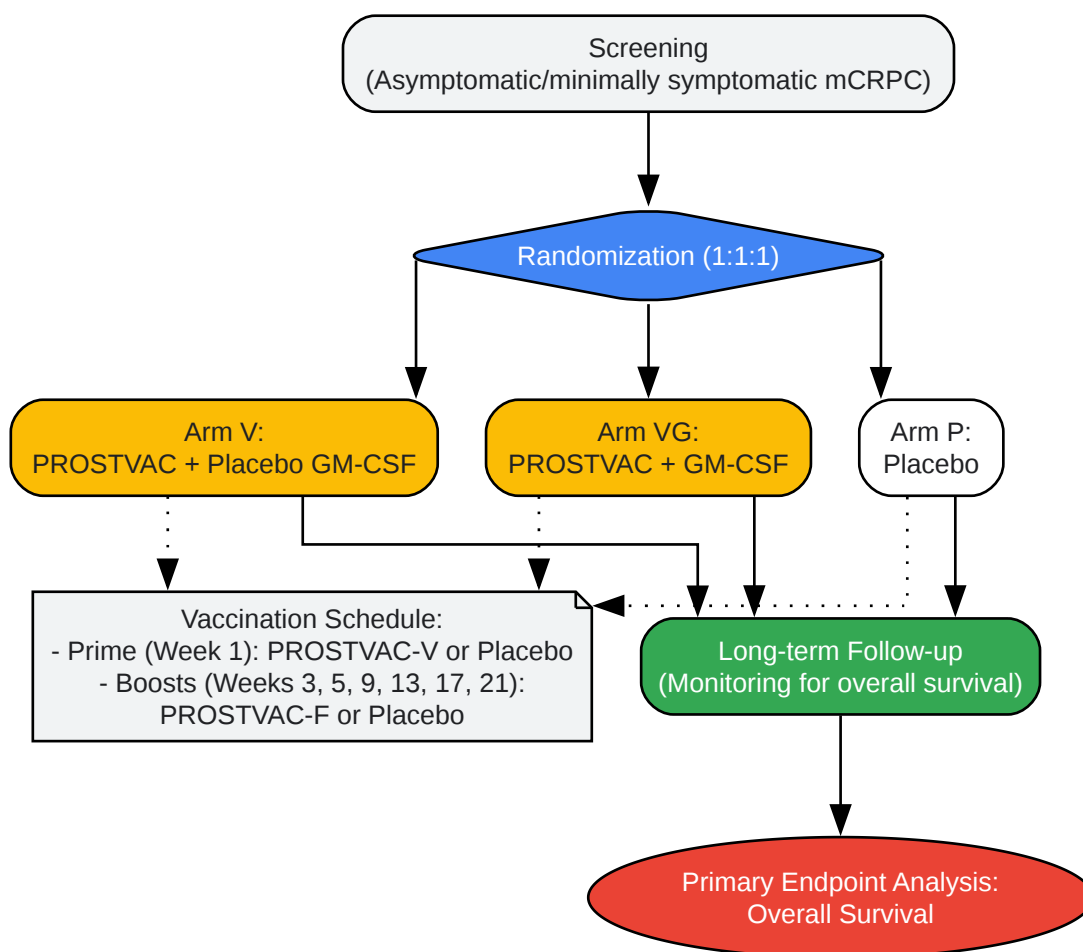


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Experimental workflow of the **Onilcamotide** BRaVac trial.

PROSTVAC PROSPECT Trial Workflow

The PROSPECT trial employed a three-arm design with a specific prime-boost vaccination schedule.



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Experimental workflow of the PROSTVAC PROSPECT trial.

Conclusion

The comparison of **Onilcamotide** and PROSTVAC highlights the challenges and complexities of developing effective immunotherapies for prostate cancer. **Onilcamotide**, with its targeted approach against the metastatic protein RhoC, unfortunately, did not translate into clinical benefit in its Phase IIb trial. PROSTVAC, a more complex viral vector-based vaccine, showed initial promise in a Phase II study, generating excitement in the field. However, these encouraging results were not confirmed in a large, well-powered Phase III trial.

For researchers and drug developers, the divergent outcomes of these two agents underscore several key considerations. The choice of antigen, the vaccine platform, the patient population, and the design of clinical trials are all critical factors that can influence the success or failure of an immunotherapeutic strategy. While neither **Onilcamotide** nor PROSTVAC has emerged as

a standalone treatment for prostate cancer, the data from their clinical evaluations provide valuable insights that can inform the design of future immunotherapies, potentially in combination with other treatment modalities, to improve outcomes for patients with this disease.

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